Chloramphenicol O-tert-Butyldimethylsilyl Ether

描述

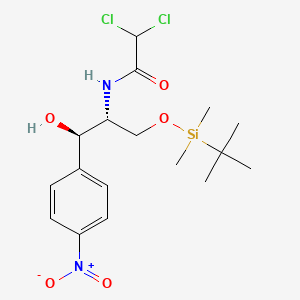

Chloramphenicol O-tert-Butyldimethylsilyl Ether is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C17H26Cl2N2O5Si .

准备方法

The synthesis of Chloramphenicol O-tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl groups in chloramphenicol using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the reaction proceeds efficiently .

化学反应分析

Chloramphenicol O-tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common reagents used in these reactions include bases like sodium hydride and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis

Protective Group in Organic Synthesis

Chloramphenicol O-tert-Butyldimethylsilyl Ether serves as an effective protecting group for hydroxyl functionalities during organic synthesis. The stability of the silyl ether bond allows for selective reactions without interference from hydroxyl groups. This characteristic is particularly useful in multi-step synthetic pathways where protecting groups can be selectively removed under mild conditions.

Table 1: Comparison of Silyl Ethers in Organic Synthesis

| Property | This compound | Trimethylsilyl Ether | Triisopropylsilyl Ether |

|---|---|---|---|

| Stability | High | Moderate | High |

| Steric Hindrance | Moderate | Low | High |

| Deprotection Conditions | Mild conditions | Strong acids | Strong bases |

Biochemical Research

Proteomics and Protein Interactions

The compound is widely utilized in proteomics, particularly in studying protein interactions and modifications. By protecting hydroxyl groups, researchers can investigate the functional roles of specific amino acids in proteins without altering their structure or function. This application is critical for understanding complex biological processes and developing new therapeutic strategies.

Pharmaceutical Development

Antibiotic Formulation

this compound is instrumental in the formulation of new antibiotics. Its ability to enhance the solubility and stability of chloramphenicol derivatives allows for the development of more effective antibacterial agents. For instance, conjugates formed with this ether have shown improved antibacterial activity against resistant strains of bacteria, as demonstrated in studies involving Escherichia coli and Bacillus subtilis .

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of chloramphenicol derivatives against resistant strains, revealing that compounds modified with this compound exhibited significant activity compared to unmodified chloramphenicol . This finding underscores the potential of this ether in overcoming antibiotic resistance.

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound is employed in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its stability under various reaction conditions makes it a valuable reagent for large-scale syntheses.

作用机制

The mechanism of action of Chloramphenicol O-tert-Butyldimethylsilyl Ether involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions . The molecular targets and pathways involved include the hydroxyl groups of various substrates, which are temporarily masked by the tert-butyldimethylsilyl group .

相似化合物的比较

Chloramphenicol O-tert-Butyldimethylsilyl Ether can be compared with other silyl ethers such as:

Trimethylsilyl Ether: Offers less steric hindrance but lower stability.

Triisopropylsilyl Ether: Provides higher stability but more steric hindrance.

Tert-Butyldiphenylsilyl Ether: Combines high stability with moderate steric hindrance.

The uniqueness of this compound lies in its balance between stability and reactivity, making it a versatile protecting group in organic synthesis .

生物活性

Chloramphenicol O-tert-butyldimethylsilyl ether (TBDMS-chloramphenicol) is a derivative of the well-known antibiotic chloramphenicol, characterized by the addition of a tert-butyldimethylsilyl (TBDMS) protecting group. This modification enhances the compound's stability and solubility, making it useful in various biochemical applications, particularly in proteomics and drug development. This article explores the biological activity of TBDMS-chloramphenicol, its synthesis, and its implications in research.

1. Overview of Chloramphenicol and Its Derivatives

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its clinical use has been limited due to potential side effects, including aplastic anemia and other toxicities. The introduction of protective groups like TBDMS aims to mitigate some of these risks while retaining biological activity.

Table 1: Comparison of Chloramphenicol and Its Derivative

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Chloramphenicol | C11H12Cl2N2O5 | 321.13 | Broad-spectrum antibiotic; inhibits protein synthesis |

| This compound | C17H26Cl2N2O5Si | 437.39 | Retains antibiotic properties; enhanced stability |

2. Synthesis of this compound

The synthesis typically involves the reaction of chloramphenicol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine, often using dimethylformamide (DMF) as a solvent. The reaction can be summarized as follows:

This method allows for selective protection of hydroxyl groups, facilitating further chemical modifications while maintaining the compound's biological activity.

3.1 Antibiotic Properties

Research indicates that TBDMS-chloramphenicol retains significant antibacterial activity similar to its parent compound. The presence of the TBDMS group enhances solubility in organic solvents, which can improve its bioavailability in certain applications . The compound continues to inhibit protein synthesis effectively, making it a valuable tool for studying bacterial resistance mechanisms and antibiotic efficacy.

3.2 Toxicological Studies

Despite its advantages, TBDMS-chloramphenicol may still exhibit toxicity similar to chloramphenicol itself. Studies have shown that chloramphenicol can induce genotoxic effects in mammalian cells, including chromosomal aberrations and DNA damage . These effects are crucial for understanding the safety profile of TBDMS-chloramphenicol in therapeutic contexts.

4. Case Studies and Research Findings

Case Study: Interaction with Drug Metabolizing Enzymes

A study investigated the interaction of TBDMS-chloramphenicol with cytochrome P450 enzymes involved in drug metabolism. The findings suggested that this derivative could modulate enzyme activity, influencing the pharmacokinetics of both chloramphenicol and co-administered drugs .

Case Study: In Vivo Toxicity Assessment

In vivo studies using animal models have demonstrated that TBDMS-chloramphenicol can cause liver toxicity at doses comparable to those seen with chloramphenicol itself. Observations included elevated liver enzymes and histopathological changes consistent with drug-induced liver injury .

5. Conclusion

This compound represents an important advancement in the study and application of chloramphenicol derivatives. While it retains essential biological activities such as antibacterial efficacy, it also poses similar toxicological risks associated with its parent compound. Future research should focus on optimizing its use in therapeutic settings while minimizing potential side effects.

属性

IUPAC Name |

N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFNKEOYFQRWIB-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747317 | |

| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864529-25-9 | |

| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。